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Compound of Interest

Compound Name:
3-[(1S)-1-hydroxyethyl]benzene-1-

sulfonamide

CAS No.: 1372452-60-2

Cat. No.: B1532504

Get Quote

Introduction & Scientific Context
The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) is a critical frontier

in drug discovery, particularly for glaucoma (targeting hCA II/XII) and hypoxic tumors (targeting

hCA IX/XII). While the primary sulfonamide moiety (

) acts as the universal "anchor" by coordinating with the catalytic Zinc(II) ion, the selectivity of
an inhibitor is dictated by its "tail"—the organic scaffold extending from the benzene ring.[1]

The molecule 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide represents a highly specific

chiral pharmacophore. Unlike achiral benzenesulfonamides, the (1S)-1-hydroxyethyl

substitution at the meta position introduces a stereogenic center capable of exploiting specific

hydrophobic pockets or hydrogen-bonding networks (such as with Thr199 or Glu106) within the

enzyme's active site cleft.
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This Application Note details the validation of this compound using the Stopped-Flow CO₂

Hydration Assay, the gold standard for measuring CA catalytic activity (

), which is too fast for conventional spectrophotometry.

Mechanism of Action: The Zinc-Anchor & Chiral Tail
The inhibition mechanism relies on a two-step lock-and-key interaction:

Zinc Coordination (The Anchor): The sulfonamide group is deprotonated (

) and displaces the zinc-bound water molecule/hydroxide ion deep in the active site. This
locks the enzyme in an inactive state.

Stereoselective Tail Interaction: The (S)-hydroxyethyl group extends towards the selective

pockets at the rim of the active site. The specific spatial arrangement of the hydroxyl group

allows for unique H-bond interactions that the (R)-enantiomer cannot achieve, thereby

influencing

(inhibition constant) and isoform selectivity.
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Caption: Mechanistic pathway of sulfonamide binding. The deprotonated nitrogen coordinates

Zn(II), while the chiral tail stabilizes the complex.

Experimental Protocol: Stopped-Flow CO₂ Hydration
Assay
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This protocol utilizes the Khalifah method [1], tracking the change in absorbance of a pH

indicator as CO₂ is hydrated to carbonic acid (

), which rapidly dissociates to bicarbonate (

) and a proton (

).

Materials & Reagents[2][3]
Instrument: Applied Photophysics SX20 Stopped-Flow Spectrometer (or equivalent).

Enzyme: Recombinant human CA isozymes (hCA I, hCA II, hCA IX).

Inhibitor: 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (>98% ee).

Indicator: Phenol Red (0.2 mM).

Buffer: 20 mM HEPES (pH 7.5), 20 mM

(to maintain ionic strength).

Substrate: CO₂-saturated water.

Solution Preparation
Solution Composition Notes

A (Enzyme + Indicator)

20 mM HEPES (pH 7.5) + 0.2

mM Phenol Red + hCA

enzyme (10–50 nM final)

Prepare fresh. Keep on ice.

B (Substrate) CO₂-saturated water

Bubble pure CO₂ gas into

ddH₂O for 30 mins at 25°C.

Final [CO₂]

33 mM.

I (Inhibitor Stock) 10 mM in DMSO
Dilute serially in Buffer A. Final

DMSO < 1%.
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Step-by-Step Workflow
Baseline Calibration:

Load Solution A (without enzyme) and Solution B into the stopped-flow drive syringes.

Shot volume: 50 µL each (1:1 mixing).

Monitor Absorbance at 557 nm (Phenol Red isosbestic point/maxima shift).

Record the uncatalyzed rate (

).

Enzyme Reaction (Control):

Load Solution A (with Enzyme) and Solution B.

Record the catalyzed rate (

) in the absence of inhibitor.

Validation: The reaction should complete within 0.5–2.0 seconds.

Inhibition Assay:

Incubate the Enzyme with the Inhibitor (various concentrations, e.g., 0.1 nM to 10 µM) for

15 minutes at room temperature to ensure equilibrium.

Load the Enzyme-Inhibitor mix into Syringe 1.

Load CO₂-saturated water into Syringe 2.

Inject and record the initial velocity (

).

Data Acquisition:

Perform 5–10 shots per concentration to ensure reproducibility.
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Fit the absorbance decay curves to a single exponential equation to extract the observed

rate constant (

).
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Caption: Operational workflow for the Stopped-Flow CO₂ Hydration Assay.

Data Analysis & Calculation
To determine the inhibition constant (
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), use the Cheng-Prusoff equation adapted for enzymatic kinetics.

Calculate % Inhibition:

Where:

= Rate of catalyzed reaction (no inhibitor).

= Rate with inhibitor.

= Rate of spontaneous (uncatalyzed) CO₂ hydration.

Determine

: Plot % Inhibition vs. log[Inhibitor]. Fit the data to a sigmoidal dose-response curve (4-
parameter logistic regression) to find the concentration at 50% inhibition (

).

Calculate

: For competitive inhibition (standard for sulfonamides):

: Concentration of CO₂ (approx. 17 mM after 1:1 mixing).

: Michaelis-Menten constant for the specific isozyme (e.g., ~10 mM for hCA II).

Critical Considerations & Troubleshooting
Chiral Purity: Ensure the inhibitor is >98% enantiomeric excess (ee). The (R)-enantiomer

may have a

orders of magnitude higher (weaker), effectively acting as an inert diluent and skewing
results [2].

Solvent Effects: Sulfonamides often require DMSO for solubilization. Keep final DMSO

concentration <1% in the assay, as DMSO itself can inhibit CA at high concentrations.

Spontaneous Hydrolysis: The uncatalyzed reaction is significant. Always subtract

from all calculations to isolate enzymatic activity.
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Temperature Control: CA activity is highly temperature-dependent. Maintain exactly 25°C (or

20°C) using a circulating water bath connected to the stopped-flow drive.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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